4-Ethyloxazolidine-2-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

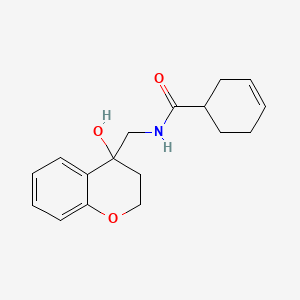

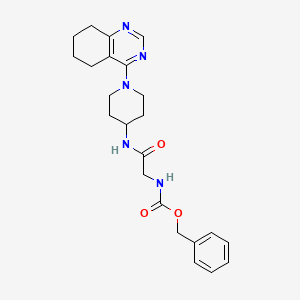

“4-Ethyloxazolidine-2-imine” is a compound that falls under the category of imines . Imines are nitrogen analogues of aldehydes and ketones, containing a C=N bond instead of a C=O bond . They are formed through the addition of a primary amine to an aldehyde or ketone .

Synthesis Analysis

The synthesis of imines, like “4-Ethyloxazolidine-2-imine”, involves the reaction of aldehydes and ketones with primary amines . This reaction is acid-catalyzed and reversible, similar to acetal formation . The pH for reactions forming imine compounds must be carefully controlled .Molecular Structure Analysis

The molecular structure of “4-Ethyloxazolidine-2-imine” would include a five-membered ring, characteristic of oxazolines . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure .Chemical Reactions Analysis

The chemical reactions involving “4-Ethyloxazolidine-2-imine” would be similar to those of other imines. Imines are formed through the addition of a primary amine to an aldehyde or ketone . This reaction is acid-catalyzed and reversible .Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

ABTS/PP Decolorization Assay of Antioxidant Capacity : The ABTS radical cation-based assays, including the use of derivatives like 4-Ethyloxazolidine-2-imine, are pivotal in assessing antioxidant capacity. These assays reveal two principal reaction pathways for antioxidants: the formation of coupling adducts and oxidation without coupling. The specific reactions, such as coupling that might bias comparisons between antioxidants, underscore the assay's application with reservations, especially in tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Enzyme Activity in Environmental Samples

Electron Transport System (ETS) Activity : The measurement of ETS activity, or dehydrogenase activity, in soil, sediment, and pure cultures is essential for assessing the bioactivity of microbial communities in these environments. Tetrazolium salts, including derivatives related to 4-Ethyloxazolidine-2-imine, are reduced to formazan by microorganisms and enzymes, serving as a measure of ETS activity. This activity is crucial for understanding the metabolic status of various environmental samples, highlighting the importance of such assays in environmental microbiology (Trevors, 1984).

Synthesis of Heterocyclic Compounds

Cyclic Imines in Ugi and Ugi-Type Reactions : The use of cyclic imines, including structures similar to 4-Ethyloxazolidine-2-imine, in Ugi four-component reactions (U-4CRs) and Joullié-Ugi three-component reactions (JU-3CRs) is a robust method for synthesizing pseudopeptides and N-heterocyclic motifs. These reactions offer a single-step route to compounds with significant pharmaceutical relevance, demonstrating the versatility of cyclic imines in creating complex molecular architectures (Nazeri et al., 2020).

properties

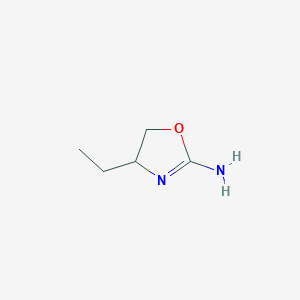

IUPAC Name |

4-ethyl-4,5-dihydro-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-4-3-8-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEWXLMHFCOPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2806076.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2806077.png)

![2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide](/img/structure/B2806080.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2806085.png)

![N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2806087.png)

![N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2806091.png)